4-Bromo-pent-4-enal

Description

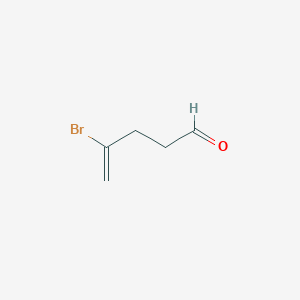

The compound 4-Bromo-pent-4-enal is a member of the halogenated unsaturated aldehyde class of molecules. lookchem.comechemi.com Its structure, featuring both a reactive aldehyde group and a vinyl bromide moiety, makes it a versatile building block in synthetic organic chemistry.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 36884-29-4 | lookchem.comechemi.com |

| Molecular Formula | C5H7BrO | lookchem.comechemi.commolbase.com |

| Molecular Weight | 163.012 g/mol | lookchem.comechemi.com |

| Density | 1.4±0.1 g/cm³ | echemi.comchemsrc.com |

| Boiling Point | 180.9±23.0 °C at 760 mmHg | echemi.com |

| Flash Point | 74.7±9.9 °C | echemi.com |

| Refractive Index | 1.473 | echemi.com |

| Topological Polar Surface Area | 17.1 Ų | guidechem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

36884-29-4 |

|---|---|

Molecular Formula |

C5H7BrO |

Molecular Weight |

163.01 g/mol |

IUPAC Name |

4-bromopent-4-enal |

InChI |

InChI=1S/C5H7BrO/c1-5(6)3-2-4-7/h4H,1-3H2 |

InChI Key |

HWNIKMWOKPJLHW-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCC=O)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Bromo Pent 4 Enal

Direct Synthesis Routes to 4-Bromo-pent-4-enal

Direct synthetic routes to this compound involve the introduction of the bromoalkene functionality in a single key step or a tandem sequence starting from a precursor that already contains the aldehyde or a masked aldehyde group.

Halogenation Approaches and Regioselectivity Considerations

Direct halogenation of a precursor like pent-4-enal presents a challenge in achieving the desired regioselectivity. The presence of both an alkene and an aldehyde functionality complicates typical electrophilic bromination reactions. The double bond could react, but the electron-withdrawing nature of the aldehyde group can influence the reactivity of the molecule. Allylic bromination, often employing reagents like N-bromosuccinimide (NBS), is a potential route. However, controlling the reaction to favor the vinylic bromide over other possible brominated products requires careful selection of reaction conditions. The regioselectivity would be a critical factor, as the initial radical formation would preferentially occur at the allylic position, potentially leading to a mixture of products.

Tandem Addition Reactions Involving Aldehyde Precursors

A more controlled and regioselective approach involves tandem addition reactions. One notable example is the palladium-catalyzed three-component reaction. This strategy can be adapted for the synthesis of similar α-bromo-α,β-unsaturated aldehydes. For instance, a reaction involving an appropriate five-carbon aldehyde precursor, a bromine source, and an alkyne under palladium catalysis could theoretically construct the this compound skeleton in a single step. The mechanism would likely involve oxidative addition of the bromine source to the palladium catalyst, followed by carbopalladation of the alkyne and subsequent coupling with the aldehyde precursor.

Optimization of Reaction Conditions and Catalyst Systems

The success of direct synthesis routes, particularly tandem reactions, is highly dependent on the optimization of reaction conditions and the choice of catalyst. For palladium-catalyzed reactions, the selection of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligands, solvent, temperature, and the nature of the bromine source are critical parameters that must be fine-tuned to maximize the yield and selectivity of this compound. The concentration of reactants and the presence of additives can also significantly influence the reaction outcome, preventing side reactions and catalyst deactivation.

Indirect Synthetic Pathways

Indirect synthetic pathways to this compound rely on the sequential modification of functional groups in a starting material that already possesses a portion of the target structure.

Functional Group Interconversions Leading to this compound

A prominent indirect route to this compound involves the oxidation of the corresponding alcohol, 4-bromopent-4-en-1-ol (B11947734). This functional group interconversion is a reliable method that separates the formation of the bromoalkene from the introduction of the aldehyde. The synthesis of the precursor alcohol can be achieved through various means, including the ring-opening of cyclic ethers or from alkyne precursors.

A documented method for the conversion of 4-bromopent-4-en-1-ol to this compound utilizes pyridinium (B92312) chlorochromate (PCC) adsorbed on aluminum oxide. lookchem.com This solid-supported oxidizing agent offers the advantage of mild reaction conditions and simplified purification. The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) over several hours. This method has been reported to yield the desired aldehyde in good yield. lookchem.com

| Starting Material | Reagents and Conditions | Product | Yield |

| 4-bromopent-4-en-1-ol | Pyridinium chlorochromate, aluminum oxide, dichloromethane, 12h | This compound | 90% lookchem.com |

Stereochemical Control in this compound Synthesis

Achieving stereochemical control in the synthesis of this compound is crucial, particularly when targeting specific isomers for applications in total synthesis. The geometry of the double bond can be established through stereoselective reactions, often starting from alkynes.

One powerful strategy for the stereoselective synthesis of vinyl bromides is the bromoboration of terminal alkynes. This reaction, followed by palladium-catalyzed cross-coupling, allows for the highly regio- and stereoselective formation of trisubstituted alkenes. organic-chemistry.org For the synthesis of a precursor to this compound, one could envision the bromoboration of a suitable five-carbon terminal alkyne. The syn-addition of a boron and bromine species across the triple bond would establish the desired stereochemistry. Subsequent manipulation of the boronate ester, for instance, through oxidation or cross-coupling, could then lead to the introduction of the aldehyde functionality or a precursor group. This approach offers a high degree of control over the geometry of the vinyl bromide, which is often challenging to achieve through other methods. organic-chemistry.org

Large-Scale Preparative Methods and Process Chemistry for this compound

The industrial-scale synthesis of this compound is not extensively detailed in publicly available literature, suggesting its use may be primarily as an intermediate in multi-step syntheses where it is produced and consumed in situ or sourced from specialized chemical suppliers. However, analysis of known synthetic routes at the laboratory scale allows for an informed discussion of potential large-scale preparative methods and the associated process chemistry. Two primary strategies emerge as plausible routes for industrial production: a palladium-catalyzed tandem addition reaction and a free-radical hydrobromination of a pentenal precursor.

Palladium-Catalyzed Tandem Addition of Acrolein and Acetylene (B1199291)

A promising laboratory-scale synthesis for (E)-5-bromopent-4-enal, an isomer of this compound, involves a palladium-catalyzed tandem addition reaction of acrolein with acetylene in the presence of a bromide source. This method offers a direct route to the vinyl bromide moiety and the pentenal backbone in a single step.

Detailed Research Findings:

The reaction proceeds under mild conditions, which is advantageous for large-scale operations. Optimized laboratory conditions have been reported to achieve a yield of 73%. Key parameters from these studies are summarized in the table below.

| Parameter | Value | Notes |

| Catalyst | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | 1 mmol% loading in lab-scale synthesis. Catalyst cost and recovery would be a primary concern for scale-up. |

| Co-catalyst/Reagent | Lithium Bromide (LiBr) | 1 mol% loading, serves as the bromide source. |

| Reactants | Acrolein, Acetylene (C₂H₂) | Acetylene is a flammable gas, requiring specialized handling and reactor design for large-scale use. |

| Solvent | Acetic Acid (AcOH) / Water (H₂O) | A molar ratio of 1.5:1 provides the optimal reaction medium. Solvent recovery and waste treatment would need to be considered in a process chemistry context. |

| Pressure | 1.2 atm (Acetylene) | Slightly elevated pressure necessitates a pressure-rated reactor. |

| Temperature | 25 °C | Room temperature operation reduces energy costs and simplifies reactor design. |

| Reaction Time | 72 hours | The long reaction time could be a bottleneck in a large-scale process, impacting throughput. Process optimization would likely focus on reducing this. |

| Yield | 73% | This is a good yield for a tandem reaction, but further optimization would be desirable for industrial production to maximize efficiency and minimize waste. |

Process Chemistry and Scalability Considerations:

Scaling up this palladium-catalyzed reaction presents several challenges. The cost of palladium is a significant factor, and efficient catalyst recovery and recycling would be crucial for economic viability. This could involve using heterogeneous catalysts or developing effective post-reaction extraction processes for the homogeneous catalyst. The long reaction time is another major hurdle for large-scale production, as it would require large reactor volumes for a given output. Process optimization studies would be necessary to increase the reaction rate, potentially through higher temperatures, pressures, or catalyst loadings, while balancing yield and selectivity. The use of acetylene gas at an industrial scale requires stringent safety protocols and specialized equipment to handle its flammability and potential for explosive decomposition.

Free-Radical Hydrobromination of 4-Pentenal (B109682) Derivatives

An alternative and potentially more scalable approach is the anti-Markovnikov addition of hydrogen bromide (HBr) to a 4-pentenal derivative. This method avoids the use of expensive transition metal catalysts and may offer a more straightforward path to large-scale production. The reaction typically proceeds via a free-radical mechanism, initiated by peroxides or UV light.

Detailed Research Findings:

A patented method describes the synthesis of 5-bromo-1-pentanal compounds through the free-radical addition of HBr to 4-pentenal compounds. To prevent side reactions with the aldehyde group, the synthesis is often performed on an acetal-protected derivative of 4-pentenal, followed by deprotection.

The table below outlines typical conditions and results from patent examples for the synthesis of a related compound, 5-bromo-2-ethyl-1-pentanal ethylene (B1197577) acetal.

| Parameter | Value | Notes |

| Starting Material | 2-ethyl-4-pentenal ethylene acetal | The use of a protected aldehyde is a key strategy to ensure selectivity. |

| Reagent | Hydrogen Bromide (HBr) gas | HBr is corrosive and requires appropriate materials of construction for the reactor and handling equipment. |

| Solvent | n-Heptane | A non-polar solvent is suitable for the free-radical reaction. |

| Initiator | UV irradiation | An alternative to chemical initiators like peroxides. Requires a reactor equipped with a suitable UV lamp. |

| Temperature | 18-20 °C | Near-ambient temperature operation is beneficial for energy efficiency and safety. |

| Reaction Time | 2 hours | The significantly shorter reaction time compared to the palladium-catalyzed route is a major advantage for large-scale production. |

| Post-processing | Hydrolysis with hydrochloric acid | An additional step to deprotect the aldehyde, which adds to the overall process complexity and waste streams. |

| Yield | 78.9% (for the deprotected final product) | A good overall yield for a two-step process (addition and deprotection). |

Process Chemistry and Scalability Considerations:

Reactivity and Mechanistic Studies of 4 Bromo Pent 4 Enal

Carbonyl Reactivity: Nucleophilic Additions and Condensations

The aldehyde functional group is a cornerstone of organic synthesis, primarily characterized by its susceptibility to nucleophilic attack at the electrophilic carbonyl carbon.

Aldehyde Group Participation in Formal Reactions

The aldehyde moiety in 4-Bromo-pent-4-enal is expected to readily participate in a variety of classic nucleophilic addition and condensation reactions. These include, but are not limited to, the formation of acetals and hemiacetals with alcohols, imines with primary amines, and cyanohydrins with cyanide ions. It would also be expected to undergo reactions with organometallic reagents such as Grignard and organolithium compounds to yield secondary alcohols.

Furthermore, the presence of alpha-hydrogens (on the carbon adjacent to the carbonyl group) suggests that this compound could participate in aldol condensations, either as an enolate or an enolate acceptor, leading to the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes.

Electrophilic Nature of the Carbonyl Carbon Facilitated by Bromine

The electrophilicity of the carbonyl carbon in this compound is a key determinant of its reactivity. The electron-withdrawing inductive effect of the bromine atom, transmitted through the carbon chain, is anticipated to enhance the partial positive charge on the carbonyl carbon. This would render the aldehyde group more susceptible to nucleophilic attack compared to a similar aldehyde lacking the bromo substituent. This enhanced electrophilicity could potentially lead to faster reaction rates and milder reaction conditions for nucleophilic additions.

Vinylic Bromine Reactivity: Nucleophilic Substitutions and Cross-Coupling Reactions

The reactivity of the vinylic bromine atom is another significant aspect of this compound's chemical profile.

SN1' and SN2' Pathways

Direct nucleophilic substitution on a vinylic halide via traditional SN1 or SN2 mechanisms is generally disfavored due to the high energy of the potential vinylic carbocation intermediate and the steric hindrance to backside attack. However, allylic substitution pathways, such as SN1' and SN2', could be plausible. In an SN1' mechanism, ionization of the bromide could be assisted by the double bond to form a resonance-stabilized allylic carbocation, which could then be attacked by a nucleophile at the γ-position. An SN2' pathway would involve a concerted attack of a nucleophile at the double bond with concomitant displacement of the bromide ion. The feasibility of these pathways would be highly dependent on the reaction conditions and the nature of the nucleophile.

Metal-Catalyzed Coupling Reactions Involving the Bromoalkene Moiety

The vinylic bromide functionality makes this compound a prime candidate for a wide array of metal-catalyzed cross-coupling reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions are fundamental in modern organic synthesis. It is predicted that this compound could successfully participate in reactions such as:

Suzuki Coupling: with boronic acids or esters.

Heck Reaction: with alkenes.

Sonogashira Coupling: with terminal alkynes.

Stille Coupling: with organostannanes.

Buchwald-Hartwig Amination: with amines.

The success of these reactions would depend on the choice of catalyst (typically palladium or copper-based), ligands, base, and solvent.

Olefinic Reactivity: Addition Reactions and Cycloadditions

The carbon-carbon double bond in this compound provides a third site for chemical transformation.

This double bond is expected to undergo typical electrophilic addition reactions. For instance, the addition of hydrohalic acids (like HBr or HCl) would likely proceed via a carbocation intermediate, with the regioselectivity governed by the stability of the resulting carbocation. Halogenation with reagents like Br₂ would lead to the formation of a di-bromo derivative.

Furthermore, the alkene moiety could participate in various cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene is theoretically possible, although the electron-withdrawing nature of the adjacent bromine atom might influence the reactivity of the dienophile. Other cycloadditions, such as [2+2] cycloadditions with other alkenes or [3+2] cycloadditions with 1,3-dipoles, could also be envisioned under appropriate conditions.

Electrophilic and Radical Additions to the Double Bond

No specific studies detailing the electrophilic or radical addition reactions involving the vinyl bromide moiety of this compound were identified. While general principles of such reactions on substituted alkenes are well-established, their specific application and mechanistic pathways for this particular compound have not been reported.

Pericyclic Reactions and Cascade Processes

There is a lack of information on whether this compound can participate in pericyclic reactions, such as Diels-Alder or electrocyclizations, either as a diene or dienophile component. Similarly, no literature was found describing cascade reactions initiated from or involving this compound.

Rearrangement Reactions Involving this compound

Specific rearrangement reactions, such as skeletal isomerizations or sigmatropic shifts, involving this compound have not been documented in the reviewed literature.

Detailed Mechanistic Investigations and Reaction Pathway Elucidation

In the absence of specific reactivity studies, no detailed mechanistic investigations or reaction pathway elucidations for any transformation of this compound could be found. This includes computational or experimental studies aimed at understanding the electronic and steric effects of the bromo and aldehyde functionalities on the reactivity of the double bond.

Due to this lack of specific data, the generation of data tables and detailed research findings as requested is not feasible.

Role of 4 Bromo Pent 4 Enal As a Key Intermediate in Complex Molecule Synthesis

Building Block for Natural Product Total Synthesis

The strategic importance of 4-bromo-pent-4-enal is prominently demonstrated in its application as a key building block in the total synthesis of intricate natural products. Its structure allows for the introduction of key fragments and stereocenters necessary for building complex molecular frameworks.

A significant application of this compound is its role as a precursor in the synthesis of biologically active compounds, particularly insect pheromones. Research has detailed a concise and efficient synthesis of the pheromone components of the cocoa pod borer moth (Conopomorpha cramerella), an insect that causes significant damage to cocoa plantations in Southeast Asia.

The specific isomer, (E)-5-bromopent-4-enal, serves as the starting material for the synthesis of (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol and (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol, which are the active pheromone components. The synthesis begins with the preparation of (E)-5-bromopent-4-enal itself, which can be optimized from the palladium-catalyzed coupling reaction of acrolein, acetylene (B1199291), and lithium bromide. This aldehyde is then converted to the corresponding alcohol, (E)-5-bromopent-4-en-1-ol, which is a crucial intermediate for subsequent coupling reactions. This pathway highlights the compound's direct utility in creating high-value, biologically active molecules for applications in agriculture and pest management.

Key Intermediates in Pheromone Synthesis from (E)-5-Bromopent-4-enal

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| (E)-5-Bromopent-4-enal | Starting Material | |

| (E)-5-Bromopent-4-en-1-ol | Key Intermediate for Sonogashira Coupling | |

| (Z)-Undec-5-en-1-yne | Coupling Partner | |

| (4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol | Final Pheromone Component |

The utility of this compound extends to stereocontrolled synthesis, where the configuration of the starting material dictates the stereochemistry of the final product. In the synthesis of the cocoa pod borer moth pheromones, the (E)-geometry of the double bond in (E)-5-bromopent-4-enal is critical.

This stereochemistry is retained during its conversion to (E)-5-bromopent-4-en-1-ol. The subsequent stereoselective formation of the (E,Z)- or (E,E)-conjugated double bond system in the final pheromone products depends on a Sonogashira coupling reaction involving this intermediate. This demonstrates how the inherent stereochemistry of the this compound building block is strategically employed to achieve high diastereoselectivity in the synthesis of complex acyclic molecules with multiple stereocenters. While other methods exist for the stereocontrolled formation of cyclic structures like iridomyrmecin (B1195519) or polysubstituted γ-lactams, the pheromone synthesis provides a direct and well-documented example of this compound's role in controlling stereochemical outcomes.

Construction of Heterocyclic Systems

The bifunctional nature of this compound, possessing both an electrophilic aldehyde carbon and a vinyl bromide moiety suitable for cross-coupling reactions, makes it a theoretically attractive precursor for the construction of various heterocyclic systems. The aldehyde group can participate in condensation or addition reactions with nucleophiles to initiate ring formation, while the vinyl bromide can undergo subsequent intramolecular cyclization or be used in metal-catalyzed reactions to complete a heterocyclic core.

N-heterocyclic carbenes (NHCs), for instance, are known to catalyze conjugate additions of enals to imines to afford γ-lactams, and related annulations can produce a variety of heterocyclic structures. While general strategies for synthesizing heterocycles like pyrrolidines, lactones, and pyridazines are well-established, specific, documented examples detailing the use of this compound as the primary starting material for such syntheses are not prominent in the reviewed literature. However, its chemical reactivity profile strongly suggests its potential utility in this area, awaiting further exploration in targeted synthetic methodologies.

Precursor for Advanced Materials and Specialty Chemicals

This compound serves as a valuable precursor for the synthesis of specialty chemicals, a category that includes high-value molecules with specific functions, such as insect pheromones. The synthesis of the cocoa pod borer moth pheromones is a prime example of its application in producing a specialty chemical used for pest control. Such compounds are crucial for developing sustainable agricultural practices.

The term "specialty chemicals" also encompasses a wide range of other products, and the reactive handles on this compound allow for its incorporation into more complex structures. The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, while the vinyl bromide can be substituted or used in coupling reactions, making it a versatile starting point for various chemical products.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 36884-29-4 | |

| Molecular Formula | C₅H₇BrO | |

| Molecular Weight | 163.012 g/mol | |

| Density | 1.4±0.1 g/cm³ | |

| Boiling Point | 180.9±23.0 °C at 760 mmHg | |

| Flash Point | 74.7±9.9 °C |

| Refractive Index | 1.473 | |

Scaffold for Combinatorial Library Generation

A chemical scaffold is a core structure upon which a variety of substituents can be placed to create a library of related compounds. The generation of such combinatorial libraries is a powerful tool in drug discovery and materials science.

This compound is an excellent candidate for use as a scaffold in combinatorial chemistry. It possesses two distinct and orthogonally reactive functional groups:

The Aldehyde Group: Can be readily derivatized through reactions such as reductive amination, Wittig reactions, or additions of organometallic reagents to generate a wide array of substituents.

The Vinyl Bromide Group: Is a classic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of diverse aryl, alkyl, or alkynyl groups.

The ability to selectively and sequentially modify these two positions would allow for the rapid generation of a large library of structurally diverse molecules from a single, simple starting material. While processes for creating combinatorial libraries are well-known, the specific application of this compound as a scaffold in a large-scale library synthesis is not explicitly detailed in the surveyed literature. Nonetheless, its structure is ideally suited for such applications based on established principles of combinatorial chemistry.

Theoretical and Computational Chemistry Studies on 4 Bromo Pent 4 Enal

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 4-bromo-pent-4-enal is characterized by the interplay of its constituent functional groups: the aldehyde, the carbon-carbon double bond (alkene), and the vinylic bromine atom. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the distribution of electron density and the nature of its molecular orbitals. core.ac.uk

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. In this compound, the HOMO is expected to be predominantly localized on the C=C double bond, which is typical for alkenes. The presence of the bromine atom, with its lone pairs, can also contribute to the HOMO, potentially raising its energy and influencing the molecule's nucleophilic character.

The LUMO, conversely, is anticipated to be centered on the carbonyl group of the aldehyde and the C-Br bond. The electron-withdrawing nature of the oxygen and bromine atoms lowers the energy of the LUMO, making the carbonyl carbon and the carbon atom bonded to bromine susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis can further detail the electronic structure by describing the bonding in terms of localized electron-pair bonds. core.ac.uk This analysis reveals the hybridization of the atoms and the nature of the key bonds, such as the C=C, C=O, and C-Br bonds. The vinylic C-Br bond is of particular interest, as the sp2 hybridization of the carbon atom influences its length, strength, and polarity compared to a C-Br bond with an sp3 hybridized carbon.

The presence of the bromine atom introduces significant electronic effects. Bromine is more electronegative than carbon, leading to a polarization of the C-Br bond and creating a dipole moment. Furthermore, the bromine atom can exhibit both inductive electron-withdrawing effects and resonance electron-donating effects (due to its lone pairs). In vinylic halides, these opposing effects influence the electron density distribution across the double bond and the rest of the molecule. researchgate.net

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Influencing Factors |

|---|---|---|

| HOMO Localization | Primarily on the C=C double bond, with some contribution from Br lone pairs. | Alkene π-system, bromine lone pair orbitals. |

| LUMO Localization | Primarily on the C=O and C-Br antibonding orbitals. | Electronegativity of O and Br atoms. |

| HOMO-LUMO Gap | Moderate; influences kinetic stability and reactivity. | Combination of alkene, aldehyde, and bromo-substituent effects. |

| Key Polar Bonds | C=O, C-Br | Electronegativity differences between bonded atoms. |

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry is a powerful tool for mapping out potential reaction pathways for this compound and analyzing the associated transition states. core.ac.ukescholarship.org This is particularly valuable for understanding reaction mechanisms and predicting the feasibility of different chemical transformations.

For instance, in nucleophilic addition reactions targeting the aldehyde group, computational models can be used to calculate the energy barriers for the approach of a nucleophile to the carbonyl carbon. The transition state for this process would involve the partial formation of a new bond with the nucleophile and the partial breaking of the C=O π bond. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction.

Similarly, reactions involving the vinylic bromide, such as nucleophilic vinylic substitution or cross-coupling reactions, can be modeled. Vinylic halides are generally less reactive towards classical SN1 and SN2 reactions due to the high energy of the vinylic carbocation intermediate and the steric hindrance of the double bond. vaia.com However, other mechanisms, such as addition-elimination or metal-catalyzed pathways, are possible. Transition state analysis can elucidate the operative mechanism by comparing the activation energies of the different potential pathways. researchgate.net

The interaction between the different functional groups can also lead to complex intramolecular reactions. For example, under certain conditions, the aldehyde could potentially interact with the carbon-carbon double bond. Theoretical calculations can explore the feasibility of such intramolecular cyclizations by locating the relevant transition states and intermediates.

The solvent environment plays a critical role in reaction energetics. Modern computational models can incorporate solvent effects, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules), to provide a more accurate description of the reaction in solution. core.ac.uk

Table 2: Examples of Computationally Studied Reaction Types for Related Enals

| Reaction Type | Key Computational Insights | Reference |

|---|---|---|

| Organocatalytic Aldol Reaction | Determination of preferred transition state models (e.g., Dudding-Britton vs. Felkin-Anh) to explain stereoselectivity. | core.ac.uk |

| Diels-Alder Cycloaddition | Elucidation of concerted vs. stepwise mechanisms and the role of non-covalent interactions in controlling endo/exo selectivity. | rsc.org |

| Nucleophilic Substitution on Bromoenals | Investigation of reaction mechanisms (e.g., SNAr) and the influence of catalysts on reaction pathways. | researchgate.netresearchgate.net |

Prediction of Reactivity and Selectivity Profiles

Based on its electronic structure, this compound is expected to exhibit a rich and varied reactivity profile. Computational models can predict the most likely sites of reaction and the selectivity (chemo-, regio-, and stereo-) under different conditions. ljmu.ac.uknih.gov

Chemoselectivity: The molecule possesses two primary electrophilic centers: the carbonyl carbon of the aldehyde and the carbon atom of the C-Br bond. The relative reactivity of these sites towards a given nucleophile can be predicted by comparing the activation energies for attack at each position. The "hard" or "soft" nature of the nucleophile and the electrophilic centers (as per Hard and Soft Acids and Bases theory) will influence this selectivity. The aldehyde is generally a "harder" electrophilic site, while the carbon of the C-Br bond might be considered "softer".

Regioselectivity: In reactions involving the double bond, such as electrophilic addition, the regioselectivity can be predicted by examining the stability of the potential carbocation intermediates. The bromine atom's electronic effects will play a crucial role here. While inductively withdrawing, its lone pairs can stabilize an adjacent positive charge through resonance, influencing whether the reaction follows a Markovnikov or anti-Markovnikov pattern.

Stereoselectivity: For reactions that generate new stereocenters, computational analysis can predict the preferred stereochemical outcome. For example, in the reduction of the aldehyde to an alcohol, the facial selectivity of the attack on the carbonyl group can be influenced by the steric bulk and conformation of the rest of the molecule. Similarly, in addition reactions to the double bond, the formation of syn or anti products can be rationalized by analyzing the structures and energies of the diastereomeric transition states. acs.org

Computational methods can also be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the regions of positive and negative electrostatic potential on the molecule's surface, providing a clear and intuitive guide to where electrophilic and nucleophilic attacks are most likely to occur. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for 4 Bromo Pent 4 Enal

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of reactions involving 4-bromo-pent-4-enal. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for the unambiguous identification of the compound and its derivatives. nih.govwiley-vch.de

In mechanistic studies, NMR is instrumental in tracking the transformation of this compound. For instance, in studying its reaction with organometallic reagents, NMR can help identify intermediates and byproducts, shedding light on whether a reaction proceeds through a polar or a radical pathway. conicet.gov.ar The chemical shifts and coupling constants of the protons and carbons in the vicinity of the bromine atom and the aldehyde group are particularly sensitive to changes in the electronic environment, providing crucial data for understanding reaction mechanisms. acs.org For example, the disappearance of the aldehydic proton signal (around 9.35 ppm) and changes in the vinylic proton signals would indicate a reaction at the aldehyde or the carbon-bromine bond, respectively. cdnsciencepub.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| (E)-4-bromopent-3-en-1-ol | 5.91-5.85 (m, 1H), 3.67 (q, J = 6.1 Hz, 2H), 2.33-2.27 (m, 2H), 2.27-2.24 (m, 3H), 1.43 (t, J = 5.7 Hz, 1H) | 128.3 (CH), 122.0 (C), 61.7 (CH₂), 33.2 (CH₂), 23.5 (CH₃) | wiley-vch.de |

| 2-Bromo-pent-4-en-1-ol | 2.40 (1H, br s), 2.57-2.71 (2H, m), 3.73-3.83 (2H, m), 4.09-4.15 (2H, m), 5.13-5.17 (2H, m), 5.76-5.87 (1H, m) | 39.1, 57.1, 66.5, 118.3, 134.0 | rsc.org |

| 1-Methoxy-4-(3,3,6-trimethylhepta-1,5-dien-2-yl)benzene | 7.47 (m, 6H), 6.96 (d, 2H), 4.00 (t, 2H), 1.84 (m, 2H), 1.49 (m, 2H), 0.61 (m, 2H), 0.09 (m, 15H), 0.03 (m, 6H) | Not Provided | beilstein-journals.orgrsc.org |

| (2R,3S)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(trimethylsilyl)pent-4-en-2-ol | 5.92 (dt, J = 17.2, 10.4 Hz, 1H), 4.98 (dd, J = 10.2, 2.1 Hz, 1H), 4.86 (dd, J = 17.2, 2.2 Hz, 1H), 4.25 (ddd, J = 10.1, 8.4, 3.3 Hz, 1H), 4.07 (dd, J = 8.0, 6.0 Hz, 2H), 3.54 (t, J = 7.7 Hz, 1H), 3.05 (br, 1H), 1.75 (dt, J = 14.2, 9.8 Hz, 1H), 1.61-1.51 (m, 2H), 1.41 (s, 3H), 1.36 (s, 3H), 0.05 (s, 9H) | 135.8, 114.0, 109.4, 76.1, 71.1, 69.8, 43.3, 40.6, 26.9, 25.8, -2.2 | nih.gov |

Mass Spectrometry Techniques for Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a powerful tool for the analysis of this compound and its reaction products. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the mass spectrum of this compound and its bromine-containing fragments will exhibit a characteristic M+ and M+2 isotopic pattern. knockhardy.org.ukyoutube.comyoutube.com This signature is invaluable for identifying and confirming the presence of bromine in reaction products.

Electron Ionization (EI) mass spectrometry can be used to determine the fragmentation pattern of this compound, providing structural information. knockhardy.org.uk Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for separating and identifying volatile products from a reaction mixture. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition. wiley-vch.de

Table 2: Isotopic Abundance and Expected Mass Spectrometry Peaks for Bromine-Containing Compounds

| Isotope | Natural Abundance (%) | Contribution to Mass Spectrum |

| ⁷⁹Br | ~50.7 | M+ peak |

| ⁸¹Br | ~49.3 | M+2 peak |

The relative intensity of the M+ and M+2 peaks will be approximately 1:1, a clear indicator of a monobrominated compound. youtube.comyoutube.com

Chromatographic Methods for Purification and Reaction Progress Monitoring

Chromatographic techniques are essential for both the purification of this compound and for monitoring the progress of its reactions.

Flash Chromatography: This is a common method for purifying reaction products. beilstein-journals.orgrsc.org By selecting an appropriate solvent system (eluent), this compound can be separated from starting materials, reagents, and byproducts. For example, a mixture of hexane (B92381) and ethyl acetate (B1210297) is often used for the purification of related unsaturated aldehydes and alcohols. wiley-vch.dersc.org

Gas Chromatography (GC): GC is well-suited for monitoring the progress of reactions involving volatile compounds like this compound. By taking aliquots from the reaction mixture at different time points and analyzing them by GC, the consumption of the starting material and the formation of products can be quantified. rsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives of this compound, HPLC is the preferred method for purification and analysis. nih.govufba.br Chiral HPLC, in particular, is crucial for separating and quantifying enantiomers. nih.gov

Chiroptical Spectroscopy for Enantiomeric Excess Determination

When this compound is used in asymmetric synthesis to produce chiral molecules, determining the enantiomeric excess (ee) of the product is critical. Chiroptical spectroscopy techniques are the primary methods for this analysis. saschirality.orgnih.govrsc.org

Optical Rotation: This classical technique measures the rotation of plane-polarized light by a chiral sample. saschirality.org While it can confirm the presence of a chiral substance, it is often used in conjunction with other methods for accurate ee determination.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD): These techniques measure the differential absorption of left and right circularly polarized light. saschirality.orgmdpi.com They provide detailed information about the stereochemistry of a molecule and can be used to determine the absolute configuration by comparing experimental spectra with theoretical calculations.

Chiral HPLC and GC: As mentioned previously, chiral chromatography is a powerful tool for separating enantiomers. rsc.orgnih.gov The relative peak areas of the two enantiomers in the chromatogram directly correspond to the enantiomeric excess.

In-situ Spectroscopy for Reaction Kinetics Studies

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable data for kinetic studies. mt.comntnu.noou.edu

ReactIR (In-situ FT-IR): This technique uses a probe inserted directly into the reaction vessel to collect infrared spectra at regular intervals. rsc.orgmt.com By tracking the changes in the intensity of characteristic vibrational bands (e.g., the C=O stretch of the aldehyde or the C=C stretch of the vinyl group), the concentration of reactants and products can be monitored over time. This data can then be used to determine reaction rates and elucidate the reaction mechanism.

In-situ UV-Vis Spectroscopy: For reactions involving chromophoric species, in-situ UV-Vis spectroscopy can be employed to follow reaction kinetics. ntnu.noou.edu Changes in the absorbance at specific wavelengths can be correlated with the concentration of reactants or products.

In-situ NMR Spectroscopy: While less common due to instrumental requirements, in-situ NMR can provide highly detailed mechanistic and kinetic information by continuously monitoring the full NMR spectrum of a reacting mixture.

The application of these advanced spectroscopic and analytical methodologies is crucial for a comprehensive understanding of the chemistry of this compound, from its fundamental properties to its behavior in complex chemical transformations.

Future Perspectives in 4 Bromo Pent 4 Enal Research

Emerging Synthetic Methodologies

The synthesis of 4-Bromo-pent-4-enal has traditionally been achieved through various methods, including the palladium-catalyzed tandem addition reaction of acrolein with acetylene (B1199291). rsc.orgresearchgate.net This approach has been optimized to produce (E)-5-bromopent-4-enal in good yields. researchgate.net Future research is likely to focus on developing even more efficient, stereoselective, and environmentally benign synthetic routes.

One promising area is the exploration of novel catalytic systems. While palladium has proven effective, research into other transition metal catalysts could lead to improved yields, reduced reaction times, and milder reaction conditions. acs.org Furthermore, the development of catalytic asymmetric methods would be a significant breakthrough, providing access to chiral derivatives of this compound for applications in asymmetric synthesis. pitt.edu

Continuous flow chemistry presents another avenue for advancing the synthesis of this compound. researchgate.net Flow reactors can offer enhanced control over reaction parameters, leading to higher purity and scalability, which is crucial for industrial applications. Additionally, exploring alternative brominating agents and reaction media could lead to more sustainable and cost-effective production methods. louisville.edu

Novel Reactivity Discoveries

The reactivity of this compound is characterized by the interplay between its aldehyde and vinyl bromide functionalities. Future research will likely uncover new and unexpected reaction pathways, expanding its synthetic utility.

The aldehyde group is a versatile handle for various transformations, including nucleophilic additions and cyclization reactions. Investigating its reactivity with a wider range of nucleophiles could lead to the synthesis of novel and complex molecular architectures. acs.org Moreover, the vinyl bromide moiety is amenable to a variety of cross-coupling reactions, such as Sonogashira and Suzuki couplings, which have already been utilized in the synthesis of natural products. rsc.org Further exploration of these and other coupling reactions will undoubtedly reveal new possibilities for carbon-carbon and carbon-heteroatom bond formation.

Recent studies on related α,β-unsaturated aldehydes have shown the potential for N-heterocyclic carbene (NHC) catalysis to promote novel annulation reactions. rsc.orgrsc.orgsemanticscholar.org Applying this technology to this compound could lead to the enantioselective synthesis of functionalized cyclopentenes and other cyclic structures. rsc.orgrsc.orgsemanticscholar.org The study of its behavior under photochemical conditions could also unveil unique reactivity patterns and provide access to previously inaccessible compounds. rsc.org

Untapped Applications in Chemical Synthesis

The current applications of this compound are primarily centered on its use as a key intermediate in the synthesis of insect pheromones, such as those of the cocoa pod borer moth. rsc.orgresearchgate.netrsc.orgmdpi.comresearchgate.netresearchgate.net However, its unique bifunctional nature suggests a much broader potential in organic synthesis.

The ability to participate in multicomponent reactions is a particularly exciting prospect. nih.gov Designing cascade reactions that sequentially engage both the aldehyde and vinyl bromide functionalities could provide rapid access to complex molecular scaffolds from simple starting materials. This approach is highly desirable for the efficient construction of compound libraries for drug discovery and materials science.

Furthermore, this compound could serve as a valuable building block for the synthesis of a wide range of functionalized cyclopentenes and other carbocycles. rsc.orgsemanticscholar.orgnih.govthieme-connect.de These motifs are prevalent in numerous biologically active natural products and pharmaceuticals. rsc.org The development of new synthetic methods based on this starting material could streamline the total synthesis of these important molecules. For instance, its use in [3+2] cycloaddition reactions could provide a direct route to highly substituted five-membered rings. semanticscholar.org

| Application Area | Potential Compound Classes | Synthetic Strategy |

| Natural Product Synthesis | Pheromones, Functionalized Cyclopentenes | Sonogashira Coupling, Wittig Reaction, Annulation |

| Medicinal Chemistry | Heterocyclic Compounds, Novel Scaffolds | Multicomponent Reactions, Cascade Cyclizations |

| Materials Science | Polymers, Functional Materials | Cross-coupling Polymerization |

Interdisciplinary Research Opportunities

The future of this compound research also lies at the intersection of chemistry with other scientific disciplines.

In the field of chemical biology, this compound and its derivatives could be developed as chemical probes to study biological processes. nih.gov The aldehyde functionality can react with biological nucleophiles, allowing for the labeling and tracking of proteins and other biomolecules. The vinyl bromide offers a site for the attachment of fluorescent tags or other reporter groups through cross-coupling reactions.

In materials science, the ability of this compound to undergo polymerization through its vinyl group, while retaining a reactive aldehyde handle, could be exploited to create novel functional polymers. These materials could have applications in areas such as drug delivery, sensing, and catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-pent-4-enal, and how can reaction conditions be systematically evaluated?

- Methodology : Use a factorial experimental design to test variables (e.g., solvent polarity, temperature, catalyst type) impacting yield. Monitor reaction progress via GC-MS or HPLC. Compare outcomes using ANOVA to identify statistically significant factors. For brominated aldehydes, halogenation of enol ether precursors followed by oxidation is a common pathway .

- Validation : Confirm product purity via H/C NMR (chemical shifts for α,β-unsaturated aldehydes typically appear at δ 9.5–10.0 ppm for aldehydes and δ 5.0–6.5 ppm for alkenes) and FT-IR (C=O stretch ~1700 cm) .

Q. How does the electron-withdrawing bromine substituent influence the reactivity of this compound in nucleophilic addition reactions?

- Methodology : Perform kinetic studies using substituted nucleophiles (e.g., Grignard reagents, amines) under controlled conditions. Measure rate constants via UV-Vis spectroscopy or stopped-flow techniques. Compare activation parameters (ΔH‡, ΔS‡) with non-brominated analogs.

- Data Interpretation : Bromine’s inductive effect increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Use Hammett plots to correlate substituent effects with reaction rates .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Conduct accelerated degradation studies under thermal (40–60°C), photolytic (UV irradiation), and hydrolytic (aqueous buffers) stress. Monitor degradation products via LC-MS and quantify using calibration curves.

- Recommendations : Store in inert atmospheres at ≤−20°C to minimize aldol self-condensation. Stabilize solutions with radical scavengers (e.g., BHT) .

Advanced Research Questions

Q. How can solvent effects on the conformational equilibrium of this compound be resolved using computational and experimental data?

- Methodology : Combine DFT calculations (B3LYP/6-311+G(d,p)) to model rotational barriers of the bromo-alkene moiety with NOESY NMR to validate predominant conformers in solution.

- Contradiction Resolution : If computational predictions conflict with experimental data (e.g., solvent polarity discrepancies), refine solvation models (e.g., PCM vs. SMD) and reassess dielectric constants .

Q. What strategies address contradictory spectroscopic data in characterizing this compound derivatives?

- Methodology : Apply data triangulation by cross-validating NMR, X-ray crystallography, and mass spectrometry. For ambiguous NOE correlations, use isotopic labeling (e.g., H) to clarify spatial relationships.

- Case Study : In crystal structures of brominated analogs, intramolecular hydrogen bonding (e.g., N–H⋯O) can distort NMR-derived geometries; reconcile using Hirshfeld surface analysis .

Q. How can reaction pathways involving this compound be optimized for enantioselective synthesis?

- Methodology : Screen chiral catalysts (e.g., organocatalysts, metal-ligand complexes) in asymmetric aldol or Michael additions. Use chiral HPLC or polarimetry to determine enantiomeric excess (ee).

- Design Principle : Bromine’s steric bulk may favor specific transition states; optimize ligand bite angles or catalyst loading to enhance stereocontrol .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing reproducibility issues in synthetic yields of this compound?

- Methodology : Perform interlaboratory studies using standardized protocols. Apply Bland-Altman plots to assess systematic bias and Cochran’s Q test for heterogeneity.

- Mitigation : Control moisture levels (critical for bromide intermediates) and validate reagent purity via independent assays .

Q. How can computational models predict the environmental fate of this compound, and what experimental validation is required?

- Methodology : Use EPI Suite to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). Validate via OECD 301D closed-bottle tests for aerobic degradation and algal toxicity assays.

- Limitations : Adjust models for α,β-unsaturated aldehyde reactivity, which may underestimate abiotic hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.